molecular formula C13H13NO7 B2894722 (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid CAS No. 893764-59-5

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid

Cat. No.: B2894722
CAS No.: 893764-59-5
M. Wt: 295.247
InChI Key: BHXLLSVOHJUCBH-GQCTYLIASA-N
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Description

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid is an organic compound with a complex structure that includes an acrylic acid moiety, a nitrophenyl group, and an ethoxy-oxoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid typically involves multiple steps. One common approach is the esterification of 4-hydroxy-3-nitrobenzoic acid with ethyl oxalyl chloride to form the ethoxy-oxoethoxy derivative. This intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to yield the final acrylic acid compound. The reaction conditions often include the use of a base such as pyridine or triethylamine and a solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl group, which can interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the acrylic acid moiety can undergo polymerization or conjugation with other molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid
  • (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-2-nitrophenyl]acrylic acid
  • (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-aminophenyl]acrylic acid

Uniqueness

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenyl and acrylic acid moieties allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

(E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO7/c1-2-20-13(17)8-21-11-5-3-9(4-6-12(15)16)7-10(11)14(18)19/h3-7H,2,8H2,1H3,(H,15,16)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXLLSVOHJUCBH-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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